(3-Hydroxynaphthalen-2-yl)boronic acid
Overview
Description
(3-Hydroxynaphthalen-2-yl)boronic acid is an organic compound with the molecular formula C10H9BO3 It is a boronic acid derivative of naphthalene, characterized by the presence of a hydroxyl group at the third position and a boronic acid group at the second position of the naphthalene ring
Mechanism of Action
Target of Action
Boronic acid derivatives, including this compound, have been suggested to interact with various molecular targets, including serine proteases, transcription factors, and receptors .
Mode of Action
Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents to palladium, forming new carbon-carbon bonds .
Biochemical Pathways
The sm cross-coupling reaction, in which this compound can participate, is a key process in synthetic chemistry, enabling the formation of complex organic structures .
Pharmacokinetics
The compound’s storage temperature is recommended to be between 2-8°c in an inert atmosphere , suggesting that it may be sensitive to temperature and oxygen exposure.
Result of Action
Some boronic acid derivatives have been suggested to have anticancer properties
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (3-Hydroxynaphthalen-2-yl)boronic acid. For instance, the compound’s stability can be affected by temperature and oxygen exposure . Therefore, it is recommended to store the compound in an inert atmosphere at a temperature between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxynaphthalen-2-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis often begins with naphthalene derivatives, such as 3-hydroxynaphthalene.
Borylation Reaction: The key step involves the introduction of the boronic acid group. This can be achieved through a borylation reaction using reagents like bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxynaphthalen-2-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Substitution Reactions: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Quinones: From oxidation reactions.
Esters and Ethers: From substitution reactions.
Scientific Research Applications
(3-Hydroxynaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers, where boronic acids play a role in cross-linking and functionalization.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a naphthalene ring.
(4-Hydroxyphenyl)boronic Acid: Similar structure but with a hydroxyl group on a phenyl ring.
(2-Naphthyl)boronic Acid: Lacks the hydroxyl group present in (3-Hydroxynaphthalen-2-yl)boronic acid.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a boronic acid group on the naphthalene ring, which provides distinct reactivity and potential for diverse applications in synthesis and research.
This compound’s dual functional groups allow for versatile chemical transformations and interactions, making it a valuable tool in various fields of study.
Properties
IUPAC Name |
(3-hydroxynaphthalen-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREHQRCCCIFBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=C1O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681676 | |
Record name | (3-Hydroxynaphthalen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849404-37-1 | |
Record name | (3-Hydroxynaphthalen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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